1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone
Overview
Description
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone, also known as HMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone has been found to have a wide range of potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Additionally, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mechanism of Action
The mechanism of action of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, as well as inhibit the growth and proliferation of cancer cells. Additionally, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone is its versatility in various fields of research. Its ability to act as a fluorescent probe for metal ions makes it useful in the study of biological systems. However, one limitation of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone and its effects on cellular signaling pathways. Finally, the development of new synthesis methods for 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-propanone could lead to more efficient and cost-effective production of this compound.
properties
IUPAC Name |
5-methyl-2-phenyl-4-propanoyl-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-11(16)12-9(2)14-15(13(12)17)10-7-5-4-6-8-10/h4-8,14H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJOPWPCRDKZEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326654 | |
Record name | 1-propanone, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94741-08-9 | |
Record name | 1-propanone, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.